Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

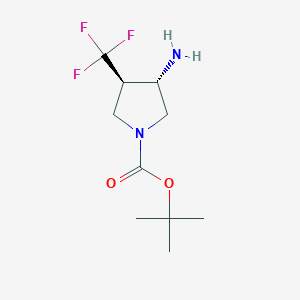

Molecular Formula: C₁₀H₁₇F₃N₂O₂ Molecular Weight: 254.25 g/mol CAS Number: 1609348-48-2 Description: This heterocyclic building block features a pyrrolidine ring with a tert-butyl carbamate group at position 1, an amino group at position 3, and a trifluoromethyl (CF₃) group at position 4. The trans-configuration ensures stereochemical specificity, making it valuable in medicinal chemistry for drug design, particularly in protease inhibitors and kinase-targeting molecules .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBVBJFGYWTQJ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and trifluoromethyl groups. The amino group is then introduced through a substitution reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group on the pyrrolidine ring participates in nucleophilic substitution reactions, enabling functionalization. For example:

- Amide bond formation : Reacting with carboxylic acids under coupling agents like EDCI/HOBt yields amide derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide coupling | 3-cyanobenzoic acid, EDCI, HOBt, DCM, RT, 15 h | tert-butyl 3-(3-cyanobenzamido)-4-hydroxypyrrolidine-1-carboxylate | 62% |

This reaction demonstrates the amino group’s ability to act as a nucleophile in acyl transfer processes .

Ugi Multicomponent Reactions

The compound participates in Ugi reactions, forming complex heterocycles. In one protocol:

- Reactants : Tert-butyl isocyanide, ammonium acetate, and ketones in trifluoroethanol (TFE).

- Conditions : 4 days at room temperature.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ugi reaction | TFE, NH₄OAc, tert-butyl isocyanide, ketone | Boron-containing intermediates for arginase inhibitors | 91%* |

*Yield reported for analogous substrates. The reaction leverages the amino group’s nucleophilicity and the carbamate’s stability under acidic conditions .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the free amine:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 4 M HCl in dioxane, 3 h | 3-amino-4-(trifluoromethyl)pyrrolidine | 96% |

This step is critical for generating reactive amine intermediates in drug synthesis .

Hydroboration and Cross-Coupling

While not directly observed for this compound, structurally related pyrrolidine derivatives undergo hydroboration with pinacolborane and iridium catalysts to install boronate esters . Such reactions could be applicable for further functionalization of unsaturated analogs.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity. The target compound’s CF₃ group at position 4 is more electron-withdrawing than the difluoromethyl (CF₂H) analog, influencing reactivity in nucleophilic substitutions . Amino Group: The 3-amino group in the target compound enables facile derivatization (e.g., amide bond formation), contrasting with sulfonylmethyl or phenoxy groups in analogs, which are less reactive . Steric Protection: The tert-butyl group shields the carbamate, improving solubility and stability in prodrug designs .

- Synthetic Routes: Analogs with sulfonyl or benzyl groups often require oxidation or Pd-catalyzed coupling, yielding 55–76% .

- Applications: Pharmaceutical Intermediates: The target compound is used in protease inhibitors, while sulfonamide analogs (e.g., ) serve as enzyme inhibitors . Chiral Building Blocks: Phenoxy-substituted derivatives (e.g., ) are employed in asymmetric catalysis .

Key Differences and Trends

Ring Size : Piperidine analogs (e.g., ) exhibit different conformational flexibility compared to pyrrolidine derivatives, affecting target binding .

Fluorination Patterns : CF₃ > CF₂H > F in terms of electron-withdrawing effects, impacting electronic properties and bioavailability.

Functional Group Diversity: Sulfonyl, hydrazineylidene, and benzyl groups expand utility in diverse reactions, whereas amino groups prioritize derivatization .

Biological Activity

Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H16F3N2O2

- Molecular Weight : 236.25 g/mol

The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with neurotransmitter receptors, enzymes, and other cellular targets.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter signaling.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cell viability and proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| OVCAR-3 | 31.5 | Inhibition of cell viability |

| COV318 | 43.9 | Inhibition of cell viability |

These findings suggest that this compound may possess anticancer properties.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate potential therapeutic applications. For instance, a study reported promising results in animal models for conditions related to metabolic disorders.

Case Studies

-

Case Study on Cancer Cell Lines :

- A recent study evaluated the compound's effectiveness against ovarian cancer cells. The results indicated a significant reduction in cell proliferation, supporting its potential as a chemotherapeutic agent.

-

Neuroprotective Effects :

- Another study explored the neuroprotective effects of similar pyrrolidine derivatives, suggesting that modifications like the trifluoromethyl group could enhance neuroprotective properties through modulation of neurotransmitter systems.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrrolidine derivatives with trifluoromethyl groups under controlled conditions. For example, tert-butyl esters are often synthesized via nucleophilic substitution or Mitsunobu reactions, using reagents like tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM). Post-synthesis purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) ensures high purity . Key intermediates are characterized using NMR, NMR, and LCMS to confirm structural integrity .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : and NMR identify proton and carbon environments, with NMR confirming trifluoromethyl group integration. Rotameric mixtures (e.g., in NMR) require careful peak assignment .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns .

- HPLC : Retention times under standardized conditions (e.g., 1.30 minutes with SMD-TFA05 mobile phase) assess purity .

Q. What safety precautions are recommended during handling?

- Methodological Answer : Safety protocols include:

- PPE : Respiratory protection (N95 masks), nitrile gloves, and chemical splash goggles to prevent exposure .

- Facility Setup : Use fume hoods for air-sensitive steps and ensure access to emergency eyewash stations .

- Waste Management : Quench reactive intermediates (e.g., bromides) with aqueous sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (S)-tert-butyl 3-hydroxy pyrrolidine-1-carboxylate, to control stereochemistry .

- Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis using SHELX software for refinement .

Q. What strategies resolve data contradictions in NMR analysis?

- Methodological Answer :

- Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .

- 2D NMR Techniques : HSQC and HMBC correlate - couplings to assign overlapping signals in trifluoromethyl-containing regions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .

Q. How to optimize HPLC conditions for purity assessment?

- Methodological Answer :

- Mobile Phase Optimization : Adjust acetonitrile/water ratios with 0.1% TFA to improve peak resolution for polar intermediates .

- Column Selection : Use C18 columns with 3.5 µm particle size for high-resolution separation of Boc-protected amines .

- Detection Wavelength : Set UV detection to 254 nm for trifluoromethyl chromophores, ensuring sensitivity without interference .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.